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Uric acid ribonucleoside - 2124-54-1

Uric acid ribonucleoside

Catalog Number: EVT-1540748
CAS Number: 2124-54-1
Molecular Formula: C10H12N4O7
Molecular Weight: 300.22 g/mol
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Product Introduction

Description
3-(beta-D-ribofuranosyl)uric acid is a (beta-D-ribofuranosyl)uric acid.
Source

Uric acid ribonucleoside can be derived from the metabolic pathways involving purine nucleotides. The synthesis of uric acid occurs mainly in the liver and intestines, where enzymes such as xanthine oxidase play a crucial role in converting hypoxanthine and xanthine into uric acid .

Classification

Uric acid ribonucleoside is classified within the broader category of purine derivatives. It is categorized as a nucleoside due to the presence of a ribose sugar attached to a purine base, which in this case is derived from uric acid.

Synthesis Analysis

Methods

The synthesis of uric acid ribonucleoside typically involves biochemical pathways that convert purine precursors into nucleotides. The initial steps include the formation of 5-phosphoribosyl-1-pyrophosphate (PRPP) from ribose-5-phosphate and ATP, followed by the conversion of PRPP into inosine monophosphate (IMP) through several enzymatic reactions .

Technical Details

  1. Formation of PRPP:
    Ribose 5 phosphate+ATPPRPP+AMP\text{Ribose 5 phosphate}+\text{ATP}\rightarrow \text{PRPP}+\text{AMP}
    This reaction is catalyzed by ribose phosphate pyrophosphokinase.
  2. Conversion to IMP:
    • PRPP reacts with glutamine to form 5-phosphoribosylamine.
    • Subsequent reactions involve glycine, formyl tetrahydrofolate, and aspartate, ultimately leading to IMP.
  3. Dephosphorylation:
    • IMP can be dephosphorylated to inosine, which can then be converted to uric acid through various pathways involving xanthine oxidase.
Molecular Structure Analysis

Structure

The molecular structure of uric acid ribonucleoside comprises a ribose sugar linked to a uric acid moiety. Uric acid itself has the following structural formula:

C5H4N4O3\text{C}_5\text{H}_4\text{N}_4\text{O}_3

Data

  • Molecular Weight: Approximately 168.11 g/mol.
  • Heavy Atom Count: 12.
  • Melting Point: Greater than 300 °C.
  • Solubility: Approximately 60 mg/L in water at 20 °C .
Chemical Reactions Analysis

Reactions

Uric acid ribonucleoside participates in various biochemical reactions, primarily related to purine metabolism. Key reactions include:

  1. Dephosphorylation:
    • Inosine monophosphate can be converted into inosine by nucleotidase.
  2. Oxidation:
    • Inosine and hypoxanthine are further oxidized by xanthine oxidase to produce uric acid:
    Hypoxanthinexanthine oxidaseXanthinexanthine oxidaseUric Acid\text{Hypoxanthine}\xrightarrow{\text{xanthine oxidase}}\text{Xanthine}\xrightarrow{\text{xanthine oxidase}}\text{Uric Acid}

Technical Details

These reactions are critical for regulating purine levels in the body and are influenced by dietary intake and metabolic rates.

Mechanism of Action

Process

The mechanism of action for uric acid ribonucleoside primarily involves its role in nucleotide metabolism. Upon dephosphorylation and subsequent oxidation, it contributes to the pool of uric acid, which plays significant roles in antioxidant defense mechanisms within cells.

Data

Uric acid has been noted for its potential antioxidant properties, acting against reactive oxygen species and thereby influencing various physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as white crystalline powder.
  • Melting Point: Greater than 300 °C, indicating thermal stability.

Chemical Properties

  • Solubility: Low solubility in water (60 mg/L), which can lead to crystallization under certain physiological conditions.
  • Acidity: Exhibits weak acidic properties; predominantly exists as monosodium urate at physiological pH levels .
Applications

Scientific Uses

Uric acid ribonucleoside is studied for its roles in metabolic pathways and its implications in various health conditions such as gout and kidney stones. Research has highlighted its potential antioxidant properties and its involvement in regulating blood pressure and cardiovascular health . Additionally, understanding its metabolism provides insights into purine-related disorders and therapeutic approaches for managing hyperuricemia.

Biosynthesis Pathways of Uric Acid Ribonucleoside

Enzymatic Catalysis in Purine Metabolism

Uric acid ribonucleoside (also termed uridine or 7,9-dihydro-1H-purine-2,6,8(3H)-trione riboside) is formed through sequential enzymatic modifications of purine nucleotides. The pathway initiates with inosine monophosphate (IMP) as the primary purine nucleotide precursor, synthesized de novo from 5-phosphoribosyl-1-pyrophosphate (PRPP) via a 10-step enzymatic cascade [1] [4]. Key enzymes include:

  • PRPP amidotransferase: Catalyzes the committed step converting PRPP to 5-phosphoribosylamine.
  • Bifunctional enzymes (GART, ATIC): Facilitate formyl group transfers and ring closures to form IMP [1] [10].IMP undergoes dehydrogenation by IMP dehydrogenase (IMPDH), yielding xanthosine monophosphate (XMP), which is subsequently aminated to GMP. Catabolism of guanine nucleotides involves 5'-nucleotidases and purine nucleoside phosphorylase (PNP), generating guanosine and free guanine. Guanosine is then hydrolyzed to xanthine, the direct precursor for uric acid ribonucleoside synthesis [5] [7].

Table 1: Key Enzymes in Purine Catabolism Leading to Uric Acid Ribonucleoside

EnzymeReaction CatalyzedSubcellular LocalizationRegulators
IMP DehydrogenaseIMP → XMPCytosolGTP (inhibitor)
5'-NucleotidaseGMP → GuanosinePlasma membranePhosphate (activator)
Purine Nucleoside PhosphorylaseGuanosine → Guanine + Ribose-1-PCytosolInorganic phosphate
Xanthine OxidaseXanthine → Uric acidCytosol (peroxisomes in some species)Oxygen, NAD+

Precursor Molecules and Substrate Specificity

Uric acid ribonucleoside biosynthesis requires:

  • Purine ring precursors: Glycine (C4, C5, N7), glutamine (N3, N9), aspartate (N1), formyl-THF (C2, C8), and CO₂ (C6) [1] [4].
  • Ribose moiety: Derived from PRPP, synthesized via the pentose phosphate pathway.Substrate specificity is critical:
  • Xanthine oxidase (XO) exclusively oxidizes hypoxanthine and xanthine but exhibits negligible activity against adenine or guanine nucleosides [9].
  • Purine nucleoside phosphorylase (PNP) shows broad specificity for guanosine and inosine, cleaving them to free bases and ribose-1-phosphate, but does not act on adenosine [7].
  • Salvage enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recycle purines but cannot incorporate xanthine or uric acid into nucleotides [5].

Role of Xanthine Oxidase and Uricase in Ribonucleotide Formation

Xanthine oxidase (XO) is the terminal enzyme in uric acid ribonucleoside biosynthesis:

  • Catalytic mechanism: XO hydroxylates xanthine at C2, producing uric acid. The reaction requires molybdopterin cofactor (Moco), FAD, and iron-sulfur clusters, generating reactive oxygen species (ROS) as byproducts [3] [9].
  • Dual forms: XO functions primarily as an oxidase (using O₂), while xanthine dehydrogenase (XDH) uses NAD⁺. Proteolytic cleavage or post-translational modifications interconvert these forms [9].Uricase (urate oxidase), absent in humans, further degrades uric acid to allantoin in most mammals:
  • Species-specific action: In uricase-expressing organisms (e.g., rodents), uric acid ribonucleoside is transient and rapidly catabolized [3] [6].
  • Evolutionary loss: Humans lack functional uricase due to pseudogenization of the UOX gene, leading to uric acid as the end product [6].

Species-Specific Variations in Biosynthetic Mechanisms

The fate of uric acid ribonucleoside diverges significantly across taxa:

  • Primates/Humans: Uric acid accumulates due to non-functional uricase. Elevated xanthine oxidase activity links purine catabolism to metabolic disorders (e.g., hyperuricemia) [3] [6].
  • Mammals with functional uricase (e.g., bovines, rodents): Uric acid is converted to allantoin via uricase localized in peroxisomes. Bovines uniquely express uricase in kidneys [7] [9].
  • Birds/Reptiles: Excrete uric acid as nitrogenous waste but possess distinct hepatic purine metabolism enzymes with higher xanthine dehydrogenase activity [7].
  • Fish/Amphibians: Express allantoinase and allantoicase, degrading uric acid to urea or ammonia [7].

Table 2: Species-Specific Variations in Uric Acid Ribonucleoside Metabolism

Species GroupUricase StatusPrimary End ProductTissue-Specific Enzyme Expression
Humans/PrimatesNon-functionalUric acidXanthine oxidase (liver, intestine)
RodentsFunctionalAllantoinUricase (liver peroxisomes)
BovinesFunctionalAllantoinUricase (kidney, liver)
BirdsFunctionalUric acidHigh xanthine dehydrogenase (liver)
Teleost fishFunctionalAmmoniaAllantoicase (liver)

Properties

CAS Number

2124-54-1

Product Name

Uric acid ribonucleoside

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,9-dihydropurine-2,6,8-trione

Molecular Formula

C10H12N4O7

Molecular Weight

300.22 g/mol

InChI

InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-9(19)12-6)7(18)13-10(14)20/h2,4-5,8,15-17H,1H2,(H2,11,12,19)(H,13,18,20)/t2-,4-,5-,8-/m1/s1

InChI Key

MFGPUMDDJCTHOI-UMMCILCDSA-N

SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O

Synonyms

3-ribosyluric acid
uric acid ribonucleoside
uric acid riboside

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O

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